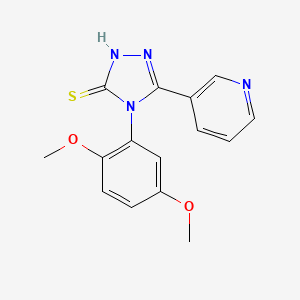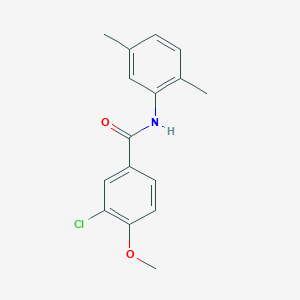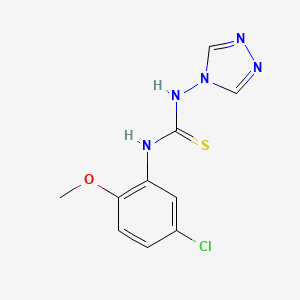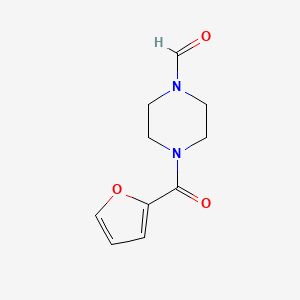
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of triazole derivatives and has been found to possess a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to increase the levels of certain neurotrophic factors, which are essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its low toxicity. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be relatively safe even at high doses. However, one of the limitations of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the areas of interest is the development of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of the synergistic effects of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
In conclusion, 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has shown significant potential in scientific research. Its therapeutic applications in a range of diseases make it an exciting area of research for future investigations.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with pyridine-3-carboxylic acid and thiosemicarbazide to yield 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Applications De Recherche Scientifique
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-5-6-13(21-2)12(8-11)19-14(17-18-15(19)22)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMOSLLICQUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)


![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)


